molecular formula C15H20N2O2S B404493 5-butyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 91403-88-2

5-butyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B404493
CAS No.: 91403-88-2
M. Wt: 292.4g/mol
InChI Key: YUUCDOKZSUEJLG-UHFFFAOYSA-N
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Description

2-butyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidin rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrano and thieno intermediates, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include butyl lithium, dimethyl sulfate, and various catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-butyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-butyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-butyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Musk ketone: A compound with a similar structural motif but different functional groups.

    2,2-dimethylpropane: Another compound with a branched hydrocarbon structure.

    Cycloalkanes: Compounds with similar ring structures but different substituents.

Uniqueness

2-butyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its combination of pyrano, thieno, and pyrimidin rings, which confer specific chemical and biological properties not found in simpler compounds.

Properties

CAS No.

91403-88-2

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4g/mol

IUPAC Name

5-butyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C15H20N2O2S/c1-4-5-6-11-16-13(18)12-9-7-15(2,3)19-8-10(9)20-14(12)17-11/h4-8H2,1-3H3,(H,16,17,18)

InChI Key

YUUCDOKZSUEJLG-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1

Canonical SMILES

CCCCC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1

solubility

2.3 [ug/mL]

Origin of Product

United States

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